N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals due to its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene ring reacts with a suitable leaving group on the pyridazinone core.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine group on the intermediate compound.
Formation of the Final Product: The final step involves the coupling of the intermediate with butyric acid or its derivatives under appropriate conditions to form the butyramide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the ethoxyphenyl group or the pyridazinone core, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the sulfonamide group or the pyridazinone core, potentially leading to the formation of amines or reduced pyridazinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides or pyridazinones.
Medicine: Possible development as a pharmaceutical agent due to its structural features that are common in bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The pyridazinone core could also play a role in binding to biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide: Similar structure with a propionamide group instead of a butyramide group.
Uniqueness
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, pyridazinone core, sulfonamide moiety, and butyramide group makes it a versatile compound with potential for diverse applications.
Properties
IUPAC Name |
N-[4-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-3-5-23(29)26-19-8-12-21(13-9-19)34(31,32)25-16-17-28-24(30)15-14-22(27-28)18-6-10-20(11-7-18)33-4-2/h6-15,25H,3-5,16-17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCNIPXKWZXUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.